molecular formula C9H17ClN2O2 B3434049 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide CAS No. 731821-81-1

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide

Cat. No.: B3434049
CAS No.: 731821-81-1
M. Wt: 220.69 g/mol
InChI Key: VQSQOGJFIVXPIU-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide (CAS 731821-81-1) is a chloroacetamide derivative of interest in chemical and agrochemical research. This compound, with a molecular formula of C9H17ClN2O2 and a molecular weight of 220.70, features a reactive chloroacetamide group, which is a key structural motif found in various herbicides . Compounds within the chloroacetamide chemical class are known to inhibit very long chain fatty acid (VLCFA) synthesis, acting as inhibitors of cell division in plants . This mechanism makes related compounds valuable as pre-emergence herbicides for controlling annual grasses and broadleaved weeds in crops like maize and soybeans . Researchers may utilize this chemical as a building block or intermediate in synthetic chemistry or for investigating new compounds with herbicidal activity. Available for research applications, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-4-12(9(14)5-10)6-8(13)11-7(2)3/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSQOGJFIVXPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167143
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731821-81-1
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731821-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide typically involves the reaction of chloroacetyl chloride with N-ethyl-N-isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of chloroacetamides can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

2. Drug Development
This compound is also being explored as a lead structure in drug design. Its unique functional groups allow for modifications that can enhance biological activity while reducing toxicity. Researchers are focusing on optimizing the pharmacokinetic properties to improve bioavailability and therapeutic efficacy .

Biochemical Applications

1. Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which can be beneficial in controlling diseases like diabetes or obesity by modulating metabolic rates .

2. Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals .

Industrial Applications

1. Agrochemical Development
In agriculture, this compound is being studied for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals that can target specific pests without harming beneficial organisms .

2. Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific chemical resistance or functional properties .

Case Studies

Study Focus Findings Reference
Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes leading to reduced glucose levels
Agrochemical PotentialEffective against common agricultural pests with low toxicity to non-target species

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, resulting in cytotoxic effects .

Comparison with Similar Compounds

Substituent Variations

  • This heterocyclic moiety may improve pesticidal or antimicrobial activity compared to the target compound’s simpler carbamoyl group .
  • Pretilachlor and Alachlor () :
    Herbicides with 2,6-diethylphenyl or methoxymethyl groups, highlighting how aryl substituents enhance soil persistence and weed control efficacy .

Electronic and Steric Effects

  • Trifluoromethyl-containing analogs (): Fluorine atoms increase electronegativity and lipophilicity, improving membrane permeability and bioactivity compared to non-fluorinated derivatives .
  • 2-Chloro-N-(cyclopentyl-N-isopropyl)acetamide () :
    Cycloalkyl groups reduce solubility but enhance hydrophobic interactions in biological targets .

Physicochemical Properties

Compound Name Molecular Weight Key Properties Applications Evidence
Target Compound ~234.7 (est.) Moderate lipophilicity, polar carbamoyl Potential antimicrobial
2-Chloro-N-(hydroxymethyl)acetamide 123.54 Hydrophilic (hydroxymethyl) Preservative in adhesives
2-Chloro-N-cyclopentyl-N-isopropylacetamide 203.71 High density (1.06 g/cm³) Research chemical
Alachlor 269.76 High soil persistence Herbicide

Antimicrobial Activity

Chloroacetamides with aromatic substituents (e.g., naphthyl, thienyl in ) exhibit broad-spectrum activity due to enhanced membrane disruption. The target compound’s ethyl and isopropyl groups may balance solubility and penetration, though specific data is lacking .

Herbicidal Activity

Compounds like pretilachlor () achieve selectivity through aryl substituents that inhibit fatty acid synthesis in weeds. The target compound’s carbamoyl group may offer a novel mode of action but requires empirical validation .

Toxicity Considerations

Many chloroacetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) lack comprehensive toxicological profiles, underscoring the need for rigorous safety assessments in novel derivatives .

Biological Activity

2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide (CAS No. 731821-81-1) is a synthetic compound with potential biological activity. Its structure includes a chloro group, an ethyl moiety, and a propan-2-yl carbamoyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₇ClN₂O₂
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 731821-81-1

The compound's structure is significant for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has been investigated for its ability to inhibit the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication and immune evasion.

Key Findings:

  • Inhibition of PLpro : The compound exhibited significant inhibition of PLpro with an IC₅₀ value comparable to established antiviral agents such as remdesivir .
  • Cytotoxicity : It demonstrated low cytotoxicity (CC₅₀ > 30 μM), indicating a favorable therapeutic index .

Enzyme Inhibition

The compound's structural features suggest it may act as a covalent inhibitor of various enzymes. Its design is based on known inhibitors that target proteases involved in viral replication.

  • Covalent Bond Formation : The chloro group may facilitate nucleophilic attack by enzyme residues, leading to irreversible inhibition .

Antiproliferative Effects

Further investigations into its antiproliferative effects reveal that this compound can induce cell cycle arrest and apoptosis in cancer cell lines.

Research Insights:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) : It promotes an increase in ROS levels within cells, which can trigger apoptotic pathways .

Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits PLpro with low cytotoxicity
Enzyme InhibitionPotential covalent inhibitor
AntiproliferativeInduces G2/M phase arrest and apoptosis

Study on SARS-CoV-2 Inhibition

In a controlled study, this compound was tested against Vero E6 cells infected with SARS-CoV-2. The results indicated that the compound significantly reduced viral yield while maintaining low cytotoxicity levels.

Cancer Cell Line Studies

In another study involving various cancer cell lines (A375, HCT116), the compound induced apoptosis and inhibited cell migration. The findings suggest its potential utility in cancer therapy, especially for tumors resistant to conventional treatments.

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often synthesized by reacting chloroacetyl chloride with substituted amines under controlled pH and temperature. Optimizing solvent choice (e.g., dichloromethane or THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine to chloroacetyl chloride) minimizes side products like hydrolysis byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Monitoring by TLC or HPLC is critical for intermediate validation .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., chloroacetamide’s CH2_2Cl resonance at δ 4.0–4.2 ppm, carbamoyl protons at δ 6.5–7.0 ppm) .
  • FTIR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1540 cm1^{-1} (N–H bend) confirm amide bonds. Chlorine substituents may show C–Cl stretches near 650 cm1^{-1} .
  • Mass spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]+ at m/z 263.08) and fragmentation patterns .

Advanced: How can computational chemistry (e.g., HOMO-LUMO, MESP) predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) can map molecular electrostatic potential (MESP), highlighting electrophilic regions (e.g., the chloroacetamide’s CH2_2Cl group) prone to nucleophilic attack. HOMO-LUMO gaps (~4–5 eV) indicate kinetic stability, while Fukui indices identify reactive sites. These models align with experimental data on regioselectivity in reactions with amines or thiols .

Advanced: How can crystallographic data resolve contradictions in proposed structural conformations?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles. For example, the N-ethyl and propan-2-yl carbamoyl groups may adopt specific dihedral angles due to steric hindrance. Discrepancies between NMR-derived rotamer populations and crystallographic data can be resolved by analyzing temperature-dependent NMR or variable-temperature XRD .

Basic: What are the common functionalization reactions of this compound in medicinal chemistry research?

  • Nucleophilic substitution : Replacement of the chlorine atom with amines, thiols, or alkoxides to generate derivatives with enhanced bioactivity .
  • Hydrolysis : Acidic/basic conditions yield carboxylic acid intermediates for further conjugation (e.g., peptide coupling) .
  • Cross-coupling : Suzuki-Miyaura reactions on aryl-substituted analogs enable diversification of the carbamoyl group .

Advanced: What strategies mitigate challenges in solubility and stability during biological assays?

  • Salt formation : Hydrochloride salts improve aqueous solubility for in vitro testing (e.g., phosphate buffer at pH 7.4) .
  • Prodrug design : Esterification of the acetamide carbonyl enhances membrane permeability, with enzymatic hydrolysis releasing the active compound .
  • Stability studies : HPLC-based accelerated degradation tests (40°C, 75% RH) identify susceptible bonds (e.g., amide hydrolysis under acidic conditions) .

Basic: How is this compound utilized as a building block in heterocyclic synthesis?

Its chloroacetamide moiety serves as a precursor for:

  • Imidazoles : Cyclocondensation with aldehydes/amines under microwave irradiation.
  • Thiazoles : Reaction with thioureas or Lawesson’s reagent.
  • Oxadiazoles : Copper-catalyzed cycloaddition with nitriles .

Advanced: What mechanistic insights explain unexpected byproducts in alkylation reactions involving this compound?

Competing pathways, such as over-alkylation or elimination (e.g., dehydrohalogenation forming α,β-unsaturated amides), arise from excessive base or elevated temperatures. Kinetic studies (e.g., monitoring via 1H^1H NMR) and computational transition state modeling (Gaussian 09) can identify optimal conditions to suppress side reactions .

Basic: What analytical methods are used to assess purity and quantify this compound in mixtures?

  • Reverse-phase HPLC : C18 column, acetonitrile/water mobile phase, UV detection at 220–254 nm.
  • GC-MS : Derivatization (e.g., silylation) for volatile analogs.
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How do substituent electronic effects influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) on the acetamide enhance binding to target enzymes (e.g., kinase inhibition via H-bonding with ATP pockets). Hammett constants (σ) and molecular docking (AutoDock Vina) correlate substituent electronic profiles with IC50_{50} values in cytotoxicity assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide
Reactant of Route 2
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2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide

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